N-((4-morpholinopyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c22-27(23,13-1-2-14-15(11-13)26-10-9-25-14)19-12-16-18-4-3-17(20-16)21-5-7-24-8-6-21/h1-4,11,19H,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXXNTVKXSMJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-morpholinopyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a sulfonamide group, a morpholinopyrimidine moiety, and a benzo[b][1,4]dioxine core. Its molecular formula is , and it has a molecular weight of approximately 342.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 1788532-38-6 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide group mimics natural substrates, allowing the compound to bind effectively to the active sites of target enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
Biological Activities
-
Antimicrobial Activity :
- The compound has shown promising results as an antimicrobial agent. Studies indicate that it exhibits bacteriostatic properties against various bacterial strains, which is characteristic of sulfonamide compounds .
- A recent review highlighted the hybridization of sulfonamides with heterocyclic moieties to enhance their antimicrobial efficacy .
-
Anticancer Properties :
- Research indicates that this compound may act as an anticancer agent by inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest .
- Specific studies have demonstrated its effectiveness against certain cancer cell lines, suggesting potential for further development as an anticancer drug .
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at low micromolar concentrations .
- Anticancer Activity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicating cell death .
Scientific Research Applications
Enzyme Inhibition
Research has shown that compounds containing sulfonamide moieties exhibit significant enzyme inhibitory activities. For instance, sulfonamide derivatives have been studied for their ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) respectively. A study synthesized new sulfonamides with the benzodioxane structure and evaluated their inhibitory potential against these enzymes, revealing promising results for therapeutic applications in neurodegenerative diseases and metabolic disorders .
Antitumor Activity
Another significant application of N-((4-morpholinopyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is its potential as an anticancer agent. Various studies have indicated that sulfonamide derivatives can exhibit broad-spectrum antitumor activity. For example, compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin have been shown to possess anti-proliferative properties against multiple cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable candidates for further drug development.
Antimicrobial Properties
Sulfonamides are traditionally known for their antimicrobial properties. Recent research has expanded this knowledge to include new derivatives that display dual inhibition of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are essential enzymes in bacterial folate synthesis. This dual inhibition suggests a potential for developing new antimicrobial agents that could overcome resistance seen with existing drugs .
Case Study 1: Enzyme Inhibition
In a study examining the enzyme inhibitory potential of new sulfonamides, researchers synthesized a series of compounds based on the benzodioxane structure. These compounds were screened against acetylcholinesterase and α-glucosidase. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects suitable for further development as therapeutic agents for Alzheimer’s disease and diabetes .
Case Study 2: Antitumor Evaluation
A separate investigation focused on the anticancer properties of sulfonamide derivatives containing the benzodioxane moiety. The study found that certain compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggested that these compounds induced apoptosis via caspase activation pathways .
Q & A
Q. Basic Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and bond connectivity, focusing on the morpholino proton signals (δ 3.6–3.8 ppm) and sulfonamide NH (δ 8.1–8.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% is confirmed using a C18 column with a methanol/water gradient .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the pyrimidine and dioxane rings .
What experimental strategies are recommended for structure-activity relationship (SAR) studies to improve bioactivity?
Q. Advanced SAR Design
- Substituent variation : Modify the morpholino group (e.g., replace with piperazine) or sulfonamide-linked aromatic ring to assess impact on target binding .
- Enzyme inhibition assays : Test against kinases or HSF1 using fluorescence polarization or calorimetry to quantify IC values .
- Cytotoxicity profiling : Compare activity in cancer cell lines (e.g., ovarian carcinoma) with non-malignant cells to evaluate selectivity .
How can stability discrepancies under physiological versus ambient conditions be addressed?
Q. Advanced Stability Analysis
- Accelerated degradation studies : Expose the compound to simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify labile groups (e.g., sulfonamide hydrolysis) .
- Formulation adjustments : Use lyophilization or encapsulation in liposomes to enhance stability in aqueous media .
How should contradictions in reported bioactivity data across studies be resolved?
Q. Advanced Data Reconciliation
- Standardize assay protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) to reduce variability .
- Statistical validation : Apply ANOVA or multivariate regression to account for batch effects or reagent lot variations .
What computational methods are effective in predicting target interactions, such as HSF1 inhibition?
Q. Advanced Computational Modeling
- Molecular docking : Use AutoDock Vina to simulate binding to the HSF1 ATP-binding domain, prioritizing poses with hydrogen bonds to the sulfonamide group .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the compound-target complex .
- Validation : Compare predictions with surface plasmon resonance (SPR) data to refine scoring functions .
How can in vitro efficacy be translated to in vivo models for therapeutic potential?
Q. Advanced Translational Research
- Pharmacokinetic (PK) profiling : Measure plasma half-life (t) and bioavailability in rodent models via LC-MS/MS. Optimize dosing regimens if clearance is rapid .
- Metabolite identification : Use liver microsome assays to detect cytochrome P450-mediated modifications (e.g., morpholino oxidation) .
What methodologies evaluate the environmental fate and ecotoxicological impact of this compound?
Q. Advanced Environmental Analysis
- Biodegradation assays : Incubate with soil or wastewater microbiota for 30 days, quantifying residual compound via GC-MS .
- QSAR modeling : Predict bioaccumulation potential (logP >3 indicates high risk) and aquatic toxicity (LC for Daphnia magna) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
